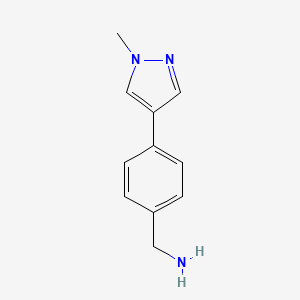

![molecular formula C25H26N4O4 B2721098 5-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 2174002-34-5](/img/structure/B2721098.png)

5-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

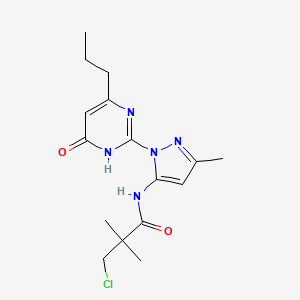

The compound “5-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid” has a CAS Number of 2174002-34-5 . It has a molecular weight of 446.51 . The compound is a powder at room temperature .

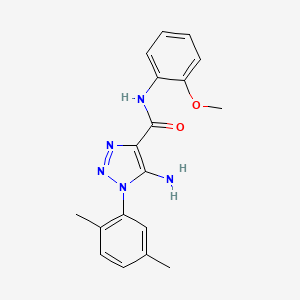

Molecular Structure Analysis

The IUPAC name of the compound is 5-((4-((((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)methyl)-1-methyl-1H-pyrazole-4-carboxylic acid . The InChI code is 1S/C25H26N4O4/c1-27-23(21(14-26-27)24(30)31)15-28-10-12-29(13-11-28)25(32)33-16-22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-9,14,22H,10-13,15-16H2,1H3,(H,30,31) .Scientific Research Applications

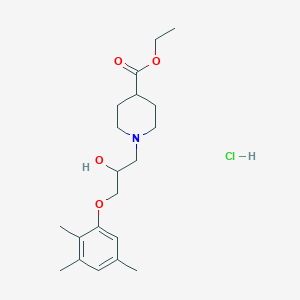

- The compound contains an Fmoc (fluorenylmethoxycarbonyl) group, which is commonly used in peptide synthesis. Fmoc amino acid derivatives serve as building blocks for creating peptides on solid-phase resins. The Fmoc group can be selectively removed during peptide elongation, allowing for efficient and controlled assembly of peptide sequences .

- The piperazine moiety in this compound provides a convenient site for bioconjugation. Researchers can attach targeting ligands, imaging agents, or therapeutic payloads to the piperazine nitrogen. This makes it useful for designing drug delivery systems or targeted therapies .

- The compound’s stability at room temperature and long shelf-life make it valuable as an intermediate in organic synthesis. Researchers can use it to build more complex molecules, especially those requiring a stable linker or protecting group .

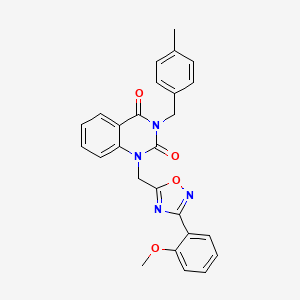

- The fluorenyl group contributes to the compound’s fluorescence properties. Researchers can modify it further to create fluorescent probes for cellular imaging, drug localization studies, or monitoring biological processes .

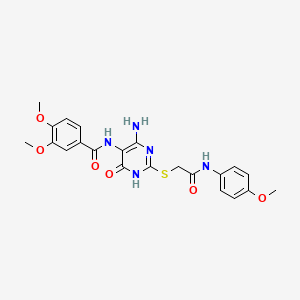

- The pyrazole-4-carboxylic acid moiety suggests potential anti-inflammatory activity. Researchers may explore its effects on inflammatory pathways, cytokine production, or immune responses. It could serve as a lead compound for drug development .

- The compound’s carboxylic acid functionality allows for surface modification. Researchers can anchor it onto materials, such as nanoparticles, polymers, or surfaces, to enhance properties like biocompatibility, stability, or reactivity .

Peptide Chemistry and Solid-Phase Synthesis

Bioconjugation and Drug Delivery

Stable and Versatile Intermediates

Fluorescent Probes and Imaging Agents

Anti-Inflammatory Agents

Materials Science and Surface Modification

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

5-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]-1-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O4/c1-27-23(21(14-26-27)24(30)31)15-28-10-12-29(13-11-28)25(32)33-16-22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-9,14,22H,10-13,15-16H2,1H3,(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDQZYLYXLBHAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)CN2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B2721017.png)

![({1-Methyl-2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2721033.png)

![N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2721037.png)

![{1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol](/img/structure/B2721038.png)